REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10]C)=[C:6]([F:12])[CH:5]=1)=[O:3].[Br-].[Al+3].[Br-].[Br-]>C1(C)C=CC=CC=1>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([F:12])[CH:5]=1)=[O:3] |f:1.2.3.4|
|
Name
|
|
Quantity
|
66.1 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Al+3].[Br-].[Br-]
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)OC)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was uniformly stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the separation into two layers
|
Type
|
EXTRACTION
|
Details
|
the extraction with ether on aqueous layer
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After magnesium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |